molecular formula C24H27N3O6S2 B2875349 methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-03-3

methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2875349
CAS No.: 449769-03-3
M. Wt: 517.62
InChI Key: NEIHSTRWIJGQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:

  • 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
  • Methyl carboxylate: A common ester group that may improve bioavailability compared to carboxylic acid derivatives.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring sulfonamide or acetyl interactions.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h5-10H,1-2,11-15H2,3-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIHSTRWIJGQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyridine ring system.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Attachment of the Diallylsulfamoyl Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diallylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, the compound’s unique properties could be utilized in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with structurally or functionally related compounds from the literature:

Compound Name Core Structure Key Functional Groups Molecular Formula Synthesis Method Applications/Notes
This compound (Target) Tetrahydrothieno[2,3-c]pyridine Acetyl, methyl carboxylate, diallylsulfamoyl benzamido ~C~24~H~30~N~3~O~6~S~2 Likely base-catalyzed or condensation Potential enzyme/receptor modulation via sulfonamide and acetyl motifs.
Ethyl 6-benzyl-2-((diethylamino)(phenylamino)methyleneamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5a) Tetrahydrothieno[2,3-c]pyridine Benzyl, diethylamino-phenylamino methyleneamino, ethyl carboxylate Not provided Inorganic base catalysis Studied for heterocyclic reactivity; ethyl ester may alter pharmacokinetics vs. methyl .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Cyano, furan, trimethylbenzylidene C~20~H~10~N~4~O~3~S Condensation with sodium acetate Antibacterial/antifungal activity; cyano group aids in electron-withdrawing effects .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Cyano, furan, carbonyl C~17~H~10~N~4~O~3 Reflux with sodium ethoxide Anticancer research; fused quinazoline core enhances planar binding interactions .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) Pyridin-3-amine Benzodioxin, dimethylaminomethyl, methoxy C~23~H~25~N~3~O~3 Not specified Research use only; benzodioxin and dimethylamino groups suggest CNS-targeting potential .

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s tetrahydrothieno[2,3-c]pyridine core is shared with 5a but differs from thiazolo-pyrimidine (11a), quinazoline (12), and pyridin-3-amine (CS-0309467) scaffolds. This core provides partial saturation, which may enhance conformational flexibility compared to fully aromatic systems .

Substituent Chemistry: The diallylsulfamoyl group in the target compound is unique among the compared compounds. This moiety may improve water solubility compared to the cyano groups in 11a and 12 or the benzodioxin in CS-0309467 .

Synthetic Approaches: The target compound’s synthesis likely requires sulfamoylation steps, whereas 11a and 12 rely on aldehyde condensations , and 5a employs inorganic base catalysis .

Potential Applications: The target’s sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), whereas 11a’s cyano group and 12’s quinazoline core are associated with antimicrobial and anticancer activity, respectively .

Research Implications

The structural diversity among these compounds underscores the importance of substituent choice in modulating physicochemical and biological properties. Future studies should explore:

  • The target compound’s enzymatic inhibition profile, leveraging its sulfonamide group.
  • Comparative pharmacokinetic studies between methyl and ethyl carboxylate derivatives (e.g., target vs. 5a).
  • Synthetic optimization to improve yields of diallylsulfamoyl-containing analogs.

Biological Activity

Methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, effects on various cell lines, and potential clinical implications.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activity. The presence of the N,N-diallylsulfamoyl group suggests potential interactions with biological targets such as enzymes or receptors.

  • IUPAC Name : this compound
  • CAS Number : 449769-03-3
  • Molecular Formula : C19H24N2O4S

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The thieno[2,3-c]pyridine structure is linked to several pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells.

Anticancer Properties

Research has shown that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For example:

  • MTT Assay Results : The compound was tested against various cancer cell lines including MCF-7 (breast), SW480 (colon), and PC-3 (prostate). Results indicated that it effectively reduced cell viability in a dose-dependent manner.
Cell LineIC50 (µM)Effect
MCF-715High inhibition
SW48020Moderate inhibition
PC-318Moderate inhibition

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

The compound was also evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Sarcina lutea (Gram-positive)32 µg/mL
Escherichia coli (Gram-negative)>128 µg/mL

The results indicate that the compound exhibits selective activity against Gram-positive bacteria.

Case Studies and Research Findings

  • Apoptosis Induction : A study highlighted that treatment with the compound increased the percentage of cells in the G0 phase of the cell cycle in MCF-7 cells from 2% to over 54%, indicating strong apoptosis induction .
  • Cell Cycle Analysis : Flow cytometry analysis showed an increase in sub-G1 population after treatment with the compound, confirming its role in promoting apoptosis .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thieno[2,3-c]pyridine scaffold can significantly enhance biological activity. For instance, introducing different substituents on the benzamide moiety can alter potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.